![molecular formula C7H5ClN2O3 B14361975 N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine CAS No. 93033-30-8](/img/structure/B14361975.png)
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . . This compound is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine . The reaction typically involves the following steps:
- Dissolving 2-chloro-5-nitrobenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding hydroxylamine hydrochloride to the solution.
- Adjusting the pH of the reaction mixture to a slightly basic condition using a base such as sodium hydroxide.
- Stirring the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzaldehyde oximes.
Applications De Recherche Scientifique
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . The nitro and chloro groups contribute to the compound’s reactivity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: The precursor to N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine.
2-Chloro-5-nitrobenzylamine: A reduction product of the compound.
2-Chloro-5-nitrobenzoic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
93033-30-8 |
|---|---|
Formule moléculaire |
C7H5ClN2O3 |
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
N-[(5-chloro-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-1-2-7(10(12)13)5(3-6)4-9-11/h1-4,11H |
Clé InChI |
UDAXAATUAUDQCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=NO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


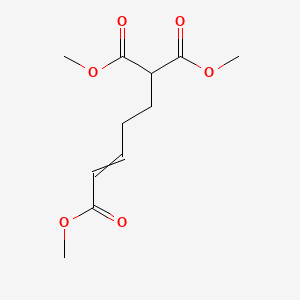
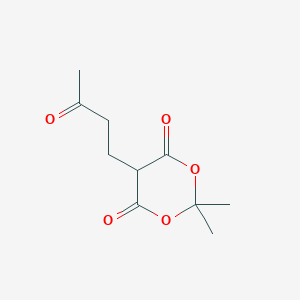
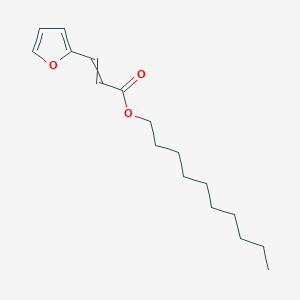
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
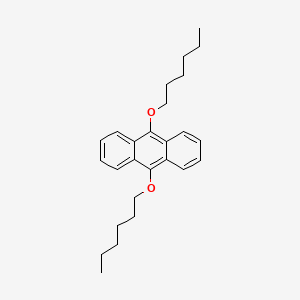
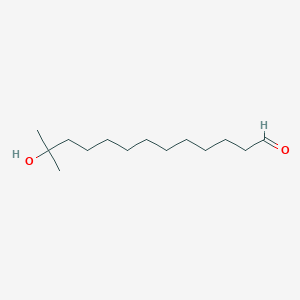

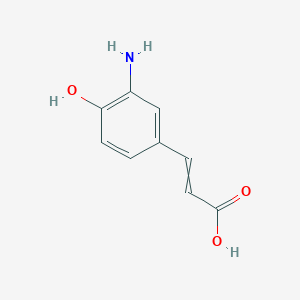
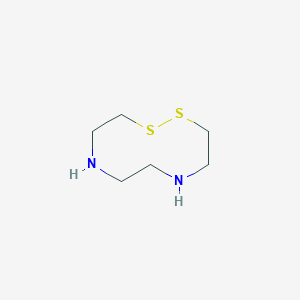
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
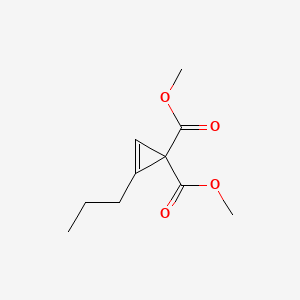
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
